molecular formula C9H10ClNO2S B14183996 Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- CAS No. 847980-35-2

Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-

Cat. No.: B14183996
CAS No.: 847980-35-2
M. Wt: 231.70 g/mol
InChI Key: CIHNIJUXBRWIBP-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- is a chemical compound with the molecular formula C9H10ClNO2S It is known for its unique chemical structure, which includes a chloroacetamide group and a sulfinyl group attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- typically involves the reaction of 2-chloroacetamide with 4-methylbenzenesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- involves its interaction with specific molecular targets and pathways. The sulfinyl group is known to participate in redox reactions, which can influence cellular processes. Additionally, the chloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- is unique due to the presence of both a chloroacetamide group and a sulfinyl group attached to a 4-methylphenyl ring. This combination of functional groups imparts distinctive chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

847980-35-2

Molecular Formula

C9H10ClNO2S

Molecular Weight

231.70 g/mol

IUPAC Name

2-chloro-N-(4-methylphenyl)sulfinylacetamide

InChI

InChI=1S/C9H10ClNO2S/c1-7-2-4-8(5-3-7)14(13)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)

InChI Key

CIHNIJUXBRWIBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)NC(=O)CCl

Origin of Product

United States

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